 
            | REACTION_CXSMILES | [C:1]1([NH2:12])[C:6]([F:7])=[C:5]([F:8])[C:4]([F:9])=[C:3]([NH2:10])[C:2]=1[F:11].[ClH:13].Cl.C([O-])([O-])=O.[Cs+].[Cs+].[Cl:21][CH2:22][C:23](N(CC)CC)=[O:24]>CN(C=O)C.CC#N.CCOC(C)=O>[ClH:21].[CH3:22][CH2:23][O:24][CH2:6][CH3:1].[C:1]1([NH2:12])[C:6]([F:7])=[C:5]([F:8])[C:4]([F:9])=[C:3]([NH2:10])[C:2]=1[F:11].[ClH:13].[ClH:21] |f:0.1.2,3.4.5,10.11,12.13.14| | 
| Name | |
| Quantity | 
                                                                                    0.145 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C1(=C(C(=C(C(=C1F)F)F)N)F)N.Cl.Cl                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            Cs2CO3                                                                                                                                                                     | 
| Quantity | 
                                                                                    1.95 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(=O)([O-])[O-].[Cs+].[Cs+]                                                                                 | 
| Name | |
| Quantity | 
                                                                                    5 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    CN(C)C=O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0.09 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    ClCC(=O)N(CC)CC                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    CC#N                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    CCOC(=O)C                                                                                 | 
| Control Type | 
                                                                                AMBIENT                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The resulting mixture is stirred at r.t. for 5 min                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                STIRRING                                                                             | 
| Details | 
                                                                                the mixture is stirred overnight                                                                             | 
| Duration | 
                                                                                8 (± 8) h                                                                             | 
| Type | 
                                                                                FILTRATION                                                                             | 
| Details | 
                                                                                the inorganics filtered                                                                             | 
| Type | 
                                                                                CONCENTRATION                                                                             | 
| Details | 
                                                                                the filtrate concentrated to a viscous residue                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                Flash chromatography over silica gel (CHCl3 -MeOH 92.5=7.5) provided pure free base, Rf =0.52 (CHCl3 /MeOH, 9:1)                                                                             | 
| Reaction Time | 5 min | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    Cl.CCOCC                                                                                 | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    C1(=C(C(=C(C(=C1F)F)F)N)F)N.Cl.Cl                                                                                 | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |